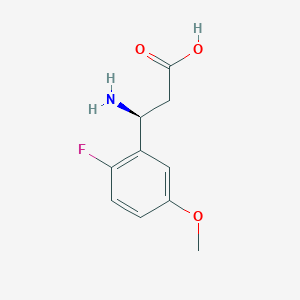![molecular formula C15H21N3O2 B11733290 2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)
2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノールは、メトキシ基とピラゾール環に結合したアミノメチル基で置換されたフェノール基を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
2-メトキシ-4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノールの合成は、通常、複数段階の有機反応を含みます。一般的なアプローチの1つは、ピラゾール環をまず調製し、その後フェノール誘導体に付加することです。
ピラゾール環の調製: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることで合成することができます。
フェノールへの付加: 次に、ピラゾール誘導体は、メトキシ基で官能基化されたフェノール誘導体と反応させます。この段階では、通常、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用し、アミノメチル結合の形成を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、大規模生産用に最適化されています。これには、連続フローリアクター、自動合成、反応条件の厳格な制御が含まれ、高収率と高純度が確保されます。
3. 化学反応解析
反応の種類
2-メトキシ-4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フェノール基は、キノンを形成するように酸化される可能性があります。
還元: ニトロ基 (存在する場合) は、アミンに還元される可能性があります。
置換: メトキシ基は、求核性芳香族置換によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) またはパラジウム触媒の存在下での水素ガス (H2) などの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下でメトキシ基を置換するために使用できます。
形成される主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: アミンおよびその他の還元誘導体。
置換: 使用される求核剤に応じて、さまざまな置換フェノール誘導体。
4. 科学研究への応用
2-メトキシ-4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノールは、いくつかの科学研究への応用があります。
医薬品化学: その独特の構造的特徴により、治療薬としての可能性が調査されています。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
生物学的研究: 酵素や受容体を含む生物学的標的との相互作用が研究されています。
産業用アプリケーション: 新素材や化学プロセスの開発における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its attachment to the phenol derivative.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment to Phenol: The pyrazole derivative is then reacted with a phenol derivative that has been functionalized with a methoxy group. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the aminomethyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
2-メトキシ-4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノールの作用機序は、特定の分子標的との相互作用を含みます。フェノール基は、タンパク質中のアミノ酸残基と水素結合を形成することができ、ピラゾール環は、芳香族残基とπ-π相互作用に参加することができます。これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-メトキシ-4-アミノメチルフェノール: ピラゾール環がないため、生物学的相互作用に関して汎用性が低くなります。
4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノール: メトキシ基がないため、溶解性と反応性に影響を与える可能性があります。
ユニークさ
2-メトキシ-4-({[(1-プロピル-1H-ピラゾール-3-イル)メチル]アミノ}メチル)フェノールは、メトキシ基とピラゾール環の両方が存在するためにユニークであり、これらは異なる化学的および生物学的特性を付与します。これらの官能基の組み合わせにより、生物学的標的との多様な相互作用が可能になり、研究開発に貴重な化合物となっています。
特性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35 g/mol |
IUPAC名 |
2-methoxy-4-[[(1-propylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O2/c1-3-7-18-8-6-13(17-18)11-16-10-12-4-5-14(19)15(9-12)20-2/h4-6,8-9,16,19H,3,7,10-11H2,1-2H3 |
InChIキー |
AMWIYKWYIWSVFV-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


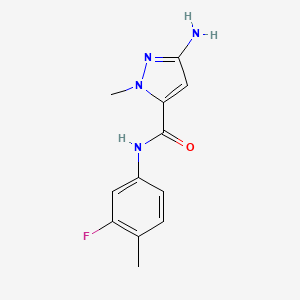
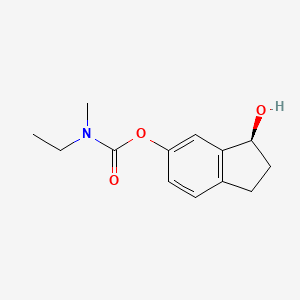
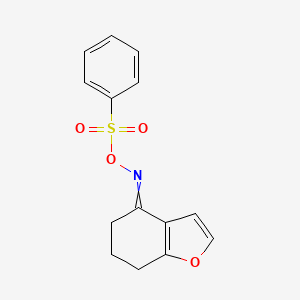

![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
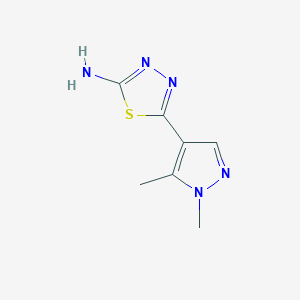
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)

![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)
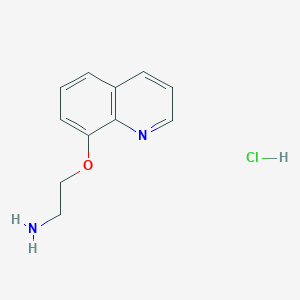
![1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)
